molecular formula C11H17ClN2OS B13974283 (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No.: B13974283
M. Wt: 260.78 g/mol
InChI Key: UTOXAZPKMFLPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives with thiophene-based compounds.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the induction of apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but without the hydrochloride salt.

    Piperidin-4-yl-thiophen-2-yl-methanone: Lacks the aminomethyl group.

Uniqueness

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the presence of both the aminomethyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H17ClN2OS

Molecular Weight

260.78 g/mol

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride

InChI

InChI=1S/C11H16N2OS.ClH/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10;/h1-2,7,9H,3-6,8,12H2;1H

InChI Key

UTOXAZPKMFLPBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CS2.Cl

Origin of Product

United States

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